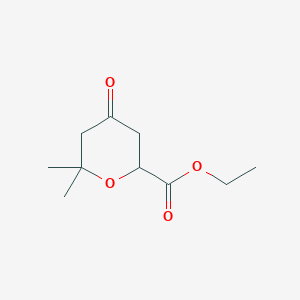

Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate is a chemical compound with the CAS Number: 861586-07-4 . It is a liquid at room temperature .

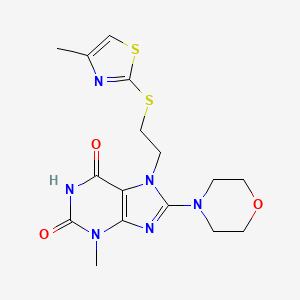

Molecular Structure Analysis

The molecular structure of Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate can be represented by the Inchi Code: 1S/C10H16O4/c1-4-13-9(12)8-5-7(11)6-10(2,3)14-8/h8H,4-6H2,1-3H3 . This indicates that the compound contains 10 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis

Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate is a liquid at room temperature . It has a molecular weight of 200.23 .Scientific Research Applications

Synthesis and Annulation

Ethyl 2-methyl-2,3-butadienoate, which shares structural similarity with Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate, acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines. This process, catalyzed by organic phosphine, leads to the production of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields, complete regioselectivity, and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Anticancer Potential

Studies on derivatives like ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate demonstrate the potential to overcome drug resistance in cancer cells. These compounds, through structure-activity relationship (SAR) studies, have shown promising cytotoxicity against a wide range of hematologic and solid tumor cells, particularly drug-resistant cancer cells, by inducing apoptosis (Das et al., 2009).

Molecular Structure and Spectroscopic Analysis

Research involving ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate highlights the use of quantum chemical calculations for evaluating molecular structure, spectroscopic properties, and interaction analysis. These studies provide insights into the thermodynamics, chemical shifts, and electronic transitions within molecules, offering a framework for understanding the behavior of similar compounds (Singh et al., 2013).

Oxidative Ring Opening

Ethyl 2,2-dimethoxycyclopropane-1-carboxylates have been studied for their reactivity with RuO4, leading to oxidative ring opening by regioselective scission. This reaction forms products with potential applications in synthetic chemistry, demonstrating the versatility of ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate derivatives in facilitating complex transformations (Graziano et al., 1996).

Antimalarial and Antimycobacterial Activities

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities against P. falciparum, as well as for their antimycobacterial properties. This research signifies the potential of ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate derivatives in contributing to the development of new therapeutic agents (Ningsanont et al., 2003).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and rinsing skin with water/shower .

properties

IUPAC Name |

ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-13-9(12)8-5-7(11)6-10(2,3)14-8/h8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYOKSDUBPEXAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CC(O1)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6,6-dimethyl-4-oxooxane-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2867307.png)

![N-(3,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2867311.png)

![N-(2,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2867312.png)

![(2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide](/img/structure/B2867315.png)

![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2867318.png)

![8-(4-methoxybenzyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867320.png)

![2-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2867324.png)

![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2867326.png)

![N-(1-cyanocyclopentyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2867328.png)